Farnesol
Overview
Description
Farnesol is a natural 15-carbon organic compound that belongs to the class of acyclic sesquiterpene alcohols. Under standard conditions, it is a colorless liquid with a floral odor. This compound is hydrophobic and insoluble in water but miscible with oils. It is found in various essential oils, such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam, and tolu . This compound is produced from 5-carbon isoprene compounds in both plants and animals and plays a crucial role in the biosynthesis of sesquiterpenoids and steroids .
Mechanism of Action
Farnesol, a sesquiterpene alcohol, is a naturally occurring compound found in various sources, including the oils of seeds, aromatic plants, and citrus fruits . It has been recognized for its potential as an antifungal agent and has been the subject of extensive research due to its diverse biological activities.
Target of Action
This compound targets various aspects of fungal physiology to exert its antifungal activity. It has been found to induce the production of reactive oxygen species (ROS), trigger apoptosis, and modulate virulence factors . These targets play crucial roles in fungal growth and pathogenicity, making this compound a promising candidate for antifungal drug development.
Mode of Action
This compound interacts with its targets in a multifaceted manner. It inhibits fungal growth and reproduction via multiple pathways, including inducing ROS and apoptosis, triggering mitochondrial dysfunction, and inhibiting protein synthesis . Furthermore, this compound can suppress resistance-associated genes, such as those of biofilm and ergosterol, enhancing the fungicidal effectiveness of conventional antifungal drugs .
Biochemical Pathways
This compound is involved in the mevalonate biosynthetic pathway, which is crucial for the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones, esters of this compound . It has also been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels in some mammalian cell types .
Pharmacokinetics
It’s known that this compound’s high hydrophobicity and volatility can limit its use . Nanotechnology may offer a solution to improve the efficiency of this molecule in complex environments such as biofilms, potentially improving its solubility, reducing volatility, and increasing bioavailability .
Result of Action
This compound can prevent and treat fungal infections. It exerts significant antimicrobial effects on fungal planktonic and biofilm cells, enhances the antimicrobial efficacy of conventional antifungal drugs, and reverses and reduces fungal drug resistance . Moreover, this compound has been observed to significantly reduce lesion sizes and footpad thickness in mice, indicating its ability to control infection spread .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound synthesis is turned off during anaerobic growth and in opaque cells . Furthermore, the effectiveness of this compound can be enhanced when combined with conventional drugs, suggesting that the therapeutic environment can influence its efficacy .
Biochemical Analysis
Biochemical Properties
Farnesol participates in a range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a quorum sensing molecule (QSM) for Candida albicans, where it acts by blocking germ tube formation (GTF) and the conversion of yeasts to mycelia .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as an antifungal agent versus other potentially competing fungi .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It’s known that free polyprenols, such as this compound, can be incorporated into prenylated proteins, ubiquinone, cholesterol, and dolichols .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized from linalool through a series of chemical reactions. The process involves the isomerization of linalool to geraniol, followed by the cyclization of geraniol to form this compound. The reaction conditions typically include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is often extracted from essential oils of plants. The extraction process involves steam distillation or solvent extraction to isolate this compound from the plant material. The extracted this compound is then purified through fractional distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form farnesal, a compound with an aldehyde functional group.
Reduction: this compound can be reduced to form farnesane, a saturated hydrocarbon.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Acyl Chlorides: Various acyl chlorides for esterification reactions
Major Products
Farnesal: Formed through oxidation
Farnesane: Formed through reduction
Esters of this compound: Formed through substitution reactions with acyl chlorides
Scientific Research Applications
Chemistry
In chemistry, farnesol is used as a building block for the synthesis of various sesquiterpenoids and steroids. It serves as an intermediate in the biosynthesis of squalene, which is a precursor for cholesterol and other steroids .
Biology
This compound plays a significant role in the biology of various organisms. It acts as a quorum-sensing molecule in fungi, regulating the growth and development of fungal cells. This compound inhibits the formation of biofilms and has antifungal properties, making it a potential candidate for antifungal therapies .
Medicine
In medicine, this compound has shown potential as an antifungal agent. It can enhance the efficacy of conventional antifungal drugs and reduce fungal drug resistance. This compound also exhibits anti-inflammatory and anti-cancer properties, making it a promising compound for therapeutic applications .
Industry
In the industry, this compound is used in perfumery to enhance the scent of floral perfumes. It acts as a co-solvent that regulates the volatility of odorants, making it especially useful in lilac perfumes. This compound is also used as a natural pesticide for mites and as a flavoring ingredient in various products .
Comparison with Similar Compounds
Farnesol is similar to other sesquiterpenoid alcohols, such as nerolidol and bisabolol. it is unique in its ability to act as a quorum-sensing molecule and its role in the biosynthesis of juvenile hormones in insects .
Similar Compounds
Nerolidol: Another sesquiterpenoid alcohol with similar structural features but different biological activities.
Bisabolol: A sesquiterpenoid alcohol known for its anti-inflammatory and skin-soothing properties.
This compound’s unique role in quorum sensing and its involvement in the biosynthesis of juvenile hormones set it apart from these similar compounds .
Properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-YFVJMOTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040789 | |
Record name | trans,trans-Farnesol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Farnesol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5274 | |
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Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000394 [mmHg] | |
Record name | Farnesol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5274 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ... | |
Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Slightly yellow liquid | |
CAS No. |
4602-84-0, 106-28-5 | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | trans-Farnesol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-28-5 | |
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Record name | trans-Farnesol | |
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Record name | Farnesol | |
Source | ChemIDplus | |
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Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |
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Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |
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Record name | trans,trans-Farnesol | |
Source | EPA DSSTox | |
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Record name | Farnesol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731 | |
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Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FARNESOL, (2E,6E)- | |
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Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does farnesol exert its antifungal activity?
A: this compound exhibits antifungal activity through multiple mechanisms. [] It interferes with ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to altered membrane permeability and integrity. [] this compound also induces oxidative stress by depleting intracellular glutathione levels. This depletion is further exacerbated by the upregulation of efflux pumps like Cdr1p, which expel glutathione conjugates from the cell. [] this compound can trigger apoptosis in fungal cells through a classical apoptotic process, ultimately leading to cell death. [] Additionally, this compound affects fungal morphogenesis by inhibiting the yeast-to-hyphae transition, a process often associated with virulence in pathogenic fungi like Candida albicans. []
Q2: How does this compound affect calcium signaling in cells?
A: this compound has been shown to block L-type Ca2+ channels in vascular smooth muscle cells. This inhibition appears to be voltage-independent and occurs by targeting the α1C subunit of the channel. [] The blockage of these channels could contribute to the blood pressure-lowering effects observed with this compound. []
Q3: Can this compound influence cytokine expression during infection?
A: Yes, studies using a mouse model of candidiasis demonstrate that exogenous this compound can disrupt the normal progression of cytokine expression during infection. [] Pretreatment with this compound was shown to reduce the elevation of key Th1 cytokines like IFN-γ and IL-12, crucial for mounting an effective immune response against Candida albicans. [] Additionally, this compound pretreatment led to an increase in the Th2 cytokine IL-5, which may further skew the immune response away from a protective Th1 response. []
Q4: Does this compound interact with any transcription factors?
A4: this compound has been implicated in the regulation of several transcription factors:
- Tup1: this compound's inhibition of filamentous growth in Candida albicans is partly mediated by the transcriptional repressor Tup1. [] this compound treatment increases Tup1 expression, leading to the repression of hypha-specific genes like HWP1 and RBT1. []
- NF-κB: In human lung adenocarcinoma cells, this compound induces the expression of immune response and inflammatory genes, including IL-6, CXCL3, IL-1α, and COX-2. This induction occurs through the activation of the NF-κB signaling pathway, involving p65/RelA phosphorylation and translocation to the nucleus. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.
Q6: Are there different isomers of this compound?
A: Yes, this compound exists as four possible isomers due to its three points of unsaturation. The most common and biologically active isomer is trans,trans-farnesol. [, ]
Q7: How do structural modifications of this compound affect its activity?
A: Derivatization of this compound can significantly impact its activity. For example, conjugating this compound with succinic anhydride or maleic anhydride (creating suc-farnesol and mal-farnesol, respectively) enhances its ability to inhibit all-trans-retinoic acid (atRA) metabolism. [] This suggests that the presence of carboxylic end groups and increased hydrophobicity contribute to the inhibitory activity. []
Q8: What are some strategies to improve this compound's stability and bioavailability?
A8: this compound's hydrophobic nature limits its bioavailability. To overcome this, researchers have explored various encapsulation strategies, including:
- Nanoliposomes: Encapsulating this compound in nanoliposomes, specifically small unilamellar vesicles (SUVs), has been shown to significantly improve its delivery to muscle cells. This targeted delivery enhances this compound's ability to inhibit inflammatory gene expression induced by free fatty acids. []
- Hyaluronic acid (HA) nanoparticles: Combining this compound with HA nanoparticles not only improves its stability but also allows for slow drug release, leading to enhanced anti-inflammatory and osteoarthritis-preventive effects in a rabbit model. []
Q9: How is this compound metabolized in humans?
A: this compound is metabolized to farnesyl glucuronide in the liver, kidney, and intestine. [] The specific enzymes responsible for this glucuronidation are UGT1A1 (primarily in the liver) and UGT2B7 (primarily in the intestine). [] this compound can also be hydroxylated to hydroxythis compound in the liver, which is further metabolized to hydroxyfarnesyl glucuronide. []
Q10: What are some in vitro and in vivo models used to study this compound's effects?
A10: A variety of models have been employed to investigate the biological activities of this compound:
- Microbial growth assays: These assays assess this compound's antifungal and antibacterial activity by measuring the growth inhibition of various microorganisms, including Candida species, Paracoccidioides brasiliensis, and Staphylococcus aureus. [, , ]
- Biofilm formation assays: These assays evaluate the impact of this compound on the formation and viability of microbial biofilms, often using crystal violet staining or metabolic activity assays. [, , ]
- Cell culture models: Researchers utilize various cell lines, such as human lung adenocarcinoma cells (H460), human osteosarcoma cells (Saos-2), human colorectal carcinoma cells (HCT-116), and primary human skeletal myoblasts, to study this compound's effects on cell viability, gene expression, and signaling pathways. [, , , ]
- Mouse models of candidiasis: These models are used to evaluate this compound's impact on fungal burden, cytokine expression, and disease progression in systemic and mucosal candidiasis. [, ]
- Rabbit models of osteoarthritis: These models help assess the preventive and reparative effects of this compound against osteoarthritis, analyzing cartilage degradation, inflammatory markers, and extracellular matrix synthesis. []
Q11: What is known about this compound's toxicity?
A11: While this compound exhibits various biological activities, its safety profile needs to be carefully evaluated.
- Cytotoxicity: High concentrations of this compound (e.g., 3 mM or higher) have been shown to inhibit the spreading of pre-osteoblastic cells (MC3T3-E1) in vitro. []
- Allergic contact dermatitis: this compound is considered a potential contact allergen, and there are reports of individuals experiencing allergic reactions to it. [, ]
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